molecular formula C14H13N3O B4623368 5-(allylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(allylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4623368
M. Wt: 239.27 g/mol
InChI Key: NFAAZJFIXGXFKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 5-alkylamino-1,3-oxazole-4-carbonitriles involves the introduction of alkylamino groups to the oxazole ring, potentially through reactions involving phthalimidoalkyl substituents or via nucleophilic substitution reactions. These methods could provide a framework for synthesizing the compound by modifying the substituents accordingly to achieve the desired 3-methylphenyl and allylamino components (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various oxazole derivatives, can be conducted using spectroscopic techniques (FT-IR, NMR) and quantum chemical studies. These analyses provide detailed insights into the geometry, bond orders, and electronic properties of the molecules. For instance, studies on related compounds have utilized DFT and HF methods to investigate molecular geometry and vibrational frequencies, offering a methodological basis for analyzing the structure of 5-(allylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-alkylamino-1,3-oxazole-4-carbonitriles often result in the formation of novel compounds through interactions with reagents like hydrazine hydrate or acetylacetone. These reactions can lead to the substitution at specific positions on the oxazole ring or cyclization to form new heterocyclic structures, indicating the reactive versatility of such compounds (Shablykin, Brovarets, & Drach, 2007).

Physical Properties Analysis

The physical properties of oxazole derivatives, including solubility, melting point, and crystalline structure, can be assessed through experimental measurements and computational predictions. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in chemical synthesis and material science.

Chemical Properties Analysis

Chemical properties, such as reactivity with different chemical groups, stability under various conditions, and potential for further functionalization, are key aspects of 5-(allylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. Studies on similar compounds have explored their reactions with nitrogen-containing bases, providing insights into the nucleophilic substitution reactions and potential for generating a range of derivative compounds (Shablykin, Brovarets, Drach, & Rusanov, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Some Properties of 5-Alkylamino-1,3-oxazole-4-carbonitriles : This study focuses on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, demonstrating the versatility of these compounds in chemical reactions. The reaction of these compounds with hydrazine hydrate leads to the formation of different products depending on the substituents, showcasing their potential as intermediates in organic synthesis Chumachenko et al., 2014.

Anticancer Applications

Anticancer Evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles : This research presents the synthesis, characterization, and in vitro anticancer evaluation of novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. The compounds exhibit significant growth inhibitory and cytostatic activities against a range of cancer cell lines, highlighting their potential as frameworks for developing new anticancer drugs Kachaeva et al., 2018.

Corrosion Inhibition

Corrosion Inhibition Performance of Pyranopyrazole Derivatives : A study on the inhibition efficiency of pyranopyrazole derivatives for mild steel corrosion in HCl solution. Although not directly related to the specific compound , this research indicates the potential of structurally similar heterocyclic compounds in corrosion inhibition applications Yadav et al., 2016.

Applications in Fluorescent Probes

Fluorescent Molecular Probes : The study on 2,5-diphenyloxazoles, including those with similar structural motifs to 5-(allylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, explores their use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing sensitive fluorescent molecular probes for biological research Diwu et al., 1997.

properties

IUPAC Name

2-(3-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-7-16-14-12(9-15)17-13(18-14)11-6-4-5-10(2)8-11/h3-6,8,16H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAAZJFIXGXFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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